

Potential biological activities of Benzo[d]thiazole-4-carboxylic acid

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Compound of Interest

Compound Name: *Benzo[d]thiazole-4-carboxylic acid*

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An In-Depth Technical Guide on the Potential Biological Activities of **Benzo[d]thiazole-4-carboxylic Acid**

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzo[d]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and specific enzyme inhibitory activities.[1][2][3] While direct experimental data on **Benzo[d]thiazole-4-carboxylic acid** is limited in the reviewed literature, this technical guide extrapolates its potential biological activities based on the extensive research conducted on its structural analogs. This document summarizes the potential therapeutic applications, presents quantitative data from related compounds in structured tables, details common experimental protocols, and illustrates key biological pathways and workflows using diagrams. The evidence from numerous studies on derivatives suggests that **Benzo[d]thiazole-4-carboxylic acid** is a promising core for the development of novel therapeutic agents.

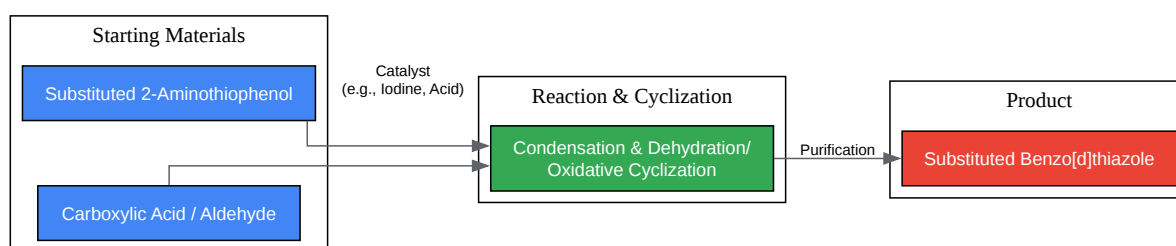
Introduction to the Benzothiazole Scaffold

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a thiazole ring.[1] This structural motif is present in various natural and synthetic molecules that exhibit significant biological activities.[4] The versatility of the benzothiazole ring allows for chemical

modifications at multiple positions, enabling the fine-tuning of its pharmacodynamic and pharmacokinetic properties.[5] Consequently, benzothiazole derivatives have been extensively explored as potential treatments for a wide range of diseases, including cancer, microbial infections, inflammatory conditions, and neurodegenerative disorders like Alzheimer's disease.[2][3][6] The core structure serves as a crucial pharmacophore that can interact with various biological targets, such as enzymes and cellular receptors.[2][7]

Synthesis of Benzo[d]thiazole Carboxylic Acids

While a specific protocol for **Benzo[d]thiazole-4-carboxylic acid** was not found, general synthetic strategies for benzothiazole derivatives are well-established. A common and efficient method involves the condensation reaction of an appropriately substituted aminothiophenol with a carboxylic acid or its derivative.[8][9] For instance, the synthesis of 2-aminobenzo[d]thiazole-6-carboxylate derivatives has been achieved through the reaction of 4-aminobenzoates with potassium thiocyanate (KSCN) and bromine in acetic acid.[10] This process involves the in-situ formation of thiocyanogen, which then facilitates the cyclization to form the benzothiazole ring.[10] A plausible synthetic route for a generic benzothiazole carboxylic acid is outlined below.



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Figure 1: General workflow for benzothiazole synthesis.

Potential Biological Activities (Based on Derivative Studies)

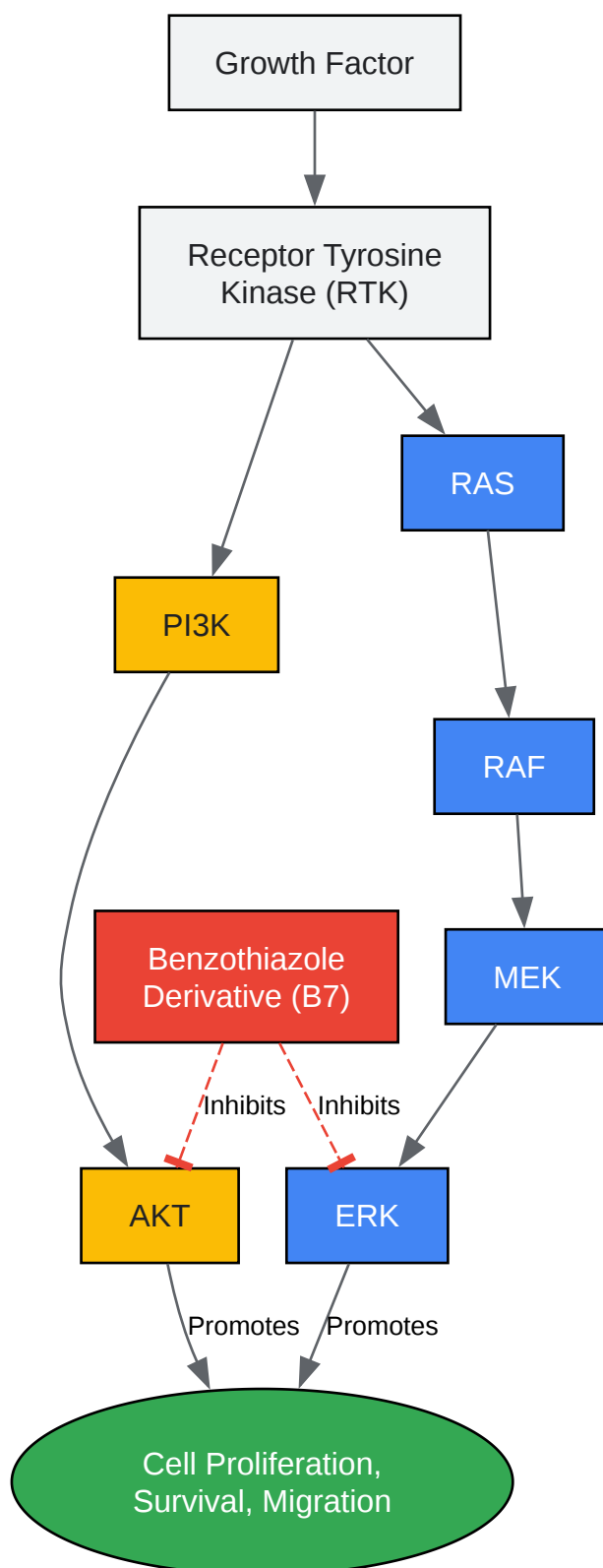
Anticancer Activity

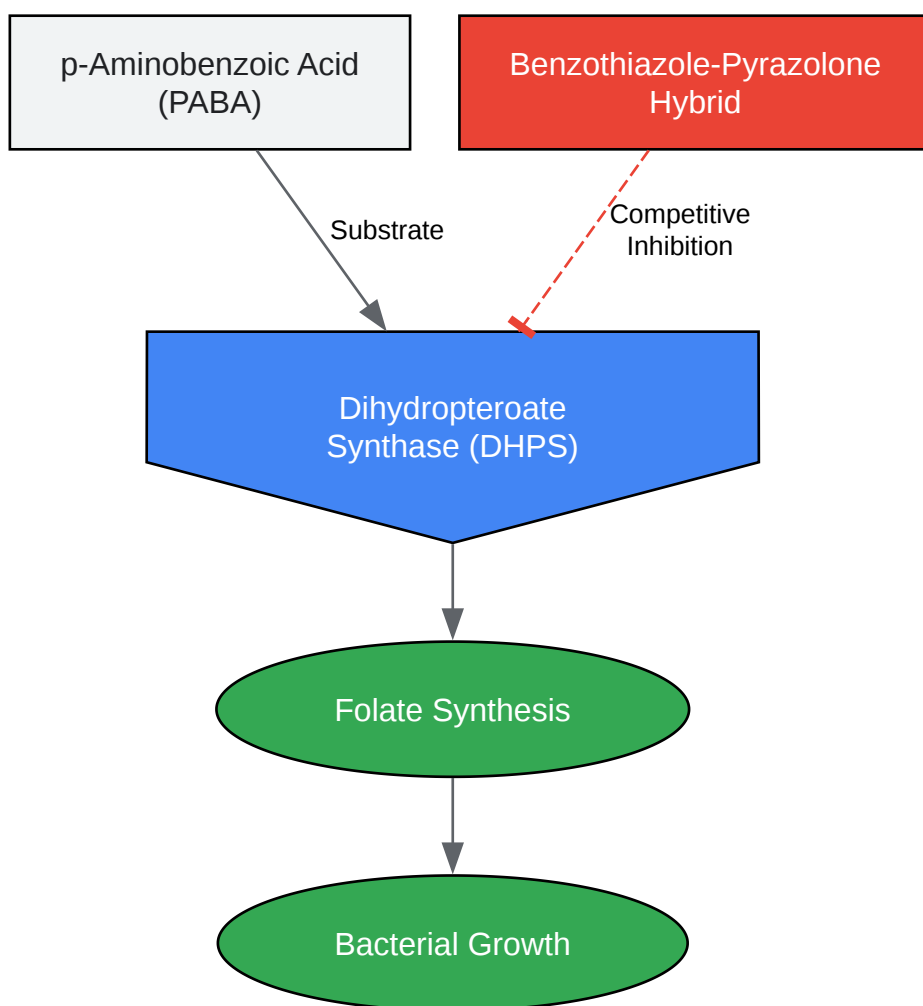
Numerous benzothiazole derivatives have demonstrated potent anticancer activities against a wide range of human cancer cell lines.^{[3][11]} These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways and enzymes like carbonic anhydrase, which is associated with hypoxic tumors.^{[3][7]} For example, certain indole-based semicarbazide benzothiazoles have shown significant antitumor activity with IC₅₀ values in the nanomolar to low micromolar range against colon, lung, and breast cancer cell lines.^[11] Another study reported that a synthesized benzothiazole derivative, B7, not only inhibited the proliferation of A431 and A549 cancer cells but also promoted apoptosis and arrested the cell cycle by inhibiting the AKT and ERK signaling pathways.^[12]

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

Compound ID	Cancer Cell Line	IC ₅₀ Value	Reference
Indole Hydrazine Carboxamide (12)	HT29 (Colon)	0.015 μ M	[11]
Indole Hydrazine Carboxamide (12)	H460 (Lung)	0.28 μ M	[11]
Indole Hydrazine Carboxamide (12)	A549 (Lung)	1.53 μ M	[11]
Indole Hydrazine Carboxamide (12)	MDA-MB-231 (Breast)	0.68 μ M	[11]
Thiazolidine Derivative (54)	MCF7 (Breast)	36 nM	[11]
Thiazolidine Derivative (54)	HEPG2 (Liver)	48 nM	[11]
Compound B7	A431 (Skin)	~2 μ M (at 24h)	[12]
Compound B7	A549 (Lung)	~2 μ M (at 24h)	[12]

| Benzo[d]isothiazole Schiff Base (1e) | Various Leukemia Lines | CC₅₀ = 4-9 μ M |[13] |





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